ethyl 2-amino-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
Description
Ethyl 2-amino-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a chromene derivative characterized by a 2-fluorophenyl substituent at the 4-position and a 7,7-dimethyl cyclohexane ring fused to the chromene core. This compound belongs to a class of molecules synthesized via multicomponent reactions (MCRs), typically involving ethyl 2-cyanoacetate, substituted benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione (dimedone) under catalytic conditions .
Properties
IUPAC Name |
ethyl 2-amino-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO4/c1-4-25-19(24)17-15(11-7-5-6-8-12(11)21)16-13(23)9-20(2,3)10-14(16)26-18(17)22/h5-8,15H,4,9-10,22H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUXIJCYNGYHME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3F)C(=O)CC(C2)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-amino-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate (CAS Number: 302901-57-1) is a compound belonging to the chromene class of heterocyclic compounds. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H22FNO4. Its structure features a chromene core with an amino group and a fluorophenyl substituent, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H22FNO4 |
| Molecular Weight | 359.39 g/mol |
| CAS Number | 302901-57-1 |
| Solubility | Soluble in DMSO |
| Melting Point | Not reported |
Anticancer Activity
Research has demonstrated that compounds with a chromene scaffold exhibit significant anticancer properties. This compound has been shown to induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : The compound inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest.
- Caspase Activation : It activates caspases (specifically caspase 3/7), which are crucial for the apoptotic pathway.
- Inhibition of Cell Migration : Studies indicate a substantial reduction in cell migration and invasion in treated cancer cells.
A recent study found that derivatives of the chromene scaffold exhibited IC50 values ranging from 1.61 µg/mL to >1000 µg/mL against various cancer cell lines, highlighting the potential of ethyl 2-amino derivatives as effective anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways.
Antidiabetic Activity
Ethyl 2-amino derivatives have shown promise in antidiabetic applications by enhancing insulin sensitivity and glucose uptake in muscle cells. This activity is crucial for managing Type 2 diabetes.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Fluorophenyl Substituent : The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to biological targets.
- Amino Group : This functional group plays a vital role in receptor interactions and enhances solubility.
- Dimethyl Groups : The dimethyl substitution contributes to the stability of the compound and may influence its pharmacokinetic properties.
Study on Anticancer Efficacy
In a study published in Frontiers in Chemistry, researchers synthesized various chromene derivatives and evaluated their anticancer efficacy against human cancer cell lines (e.g., A549 lung cancer cells). The results indicated that compounds with similar structures to ethyl 2-amino derivatives showed significant cytotoxicity and induced apoptosis through caspase activation .
Antimicrobial Testing
Another investigation assessed the antimicrobial activity of several chromene derivatives against Staphylococcus aureus and Escherichia coli. Ethyl 2-amino derivatives exhibited notable inhibition zones compared to control groups, suggesting their potential as antimicrobial agents .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Physicochemical and Analytical Insights
- Crystallinity and Stability: The 3,5-difluorophenyl analog () exhibits a well-defined crystal structure, with the cyclohexane ring adopting a chair conformation and the chromene core maintaining planarity. This structural rigidity may enhance thermal stability .
- Solubility Trends: Compounds with polar substituents (e.g., hydroxyl, methoxy) show increased solubility in polar solvents, whereas halogenated derivatives (e.g., dichlorophenyl, bromophenoxy) are more lipophilic .
- Analytical Characterization: LC-MS and FT-IR () are commonly used for purity assessment and functional group verification, ensuring synthetic accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
